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Introduction
Anisole chromium tricarbonyl, (η⁶-C₆H₅OCH₃)Cr(CO)₃, is an organometallic complex that

has garnered significant interest in the field of organic synthesis. The coordination of the

chromium tricarbonyl moiety to the anisole ring dramatically alters the electronic properties of

the aromatic system, enhancing its reactivity and enabling a range of synthetic transformations

that are not readily achievable with uncomplexed anisole. This technical guide provides a

comprehensive overview of the spectroscopic properties of anisole chromium tricarbonyl,
offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) data. Furthermore, this document outlines detailed experimental protocols

for the synthesis and spectroscopic characterization of this versatile complex.

Spectroscopic Data
The spectroscopic data for anisole chromium tricarbonyl provides crucial insights into its

structure, bonding, and electronic environment. A comparison with the spectroscopic data of

free anisole highlights the significant influence of the chromium tricarbonyl group.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b078597?utm_src=pdf-interest
https://www.benchchem.com/product/b078597?utm_src=pdf-body
https://www.benchchem.com/product/b078597?utm_src=pdf-body
https://www.benchchem.com/product/b078597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The carbonyl

stretching frequencies (ν(CO)) are particularly sensitive to the electronic environment of the

metal center. In anisole chromium tricarbonyl, the electron-donating methoxy group on the

anisole ring increases electron density at the chromium center. This leads to enhanced back-

bonding from the chromium d-orbitals to the π* orbitals of the carbonyl ligands, which in turn

weakens the C-O bond and lowers the carbonyl stretching frequencies compared to benzene

chromium tricarbonyl.

Table 1: Infrared Spectroscopy Data for Anisole Chromium Tricarbonyl

Vibrational Mode Wavenumber (cm⁻¹) Description

ν(CO) (A₁) ~1970 Symmetric C≡O stretch

ν(CO) (E) ~1895 Asymmetric C≡O stretch

Note: The exact peak positions can vary slightly depending on the solvent and sampling

method (e.g., KBr pellet, thin film, or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments

within the molecule. Upon complexation with the chromium tricarbonyl fragment, the aromatic

protons and carbons of anisole experience significant upfield shifts in their NMR spectra. This

is a characteristic feature of (η⁶-arene)chromium tricarbonyl complexes and is attributed to the

magnetic anisotropy of the metal center and the quenching of the aromatic ring current.

Table 2: ¹H NMR Spectroscopic Data for Anisole and Anisole Chromium Tricarbonyl
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Compound Proton Chemical Shift (δ, ppm)

Anisole (CDCl₃) O-CH₃ 3.75

ortho-H 6.88

meta-H 7.26

para-H 6.92

Anisole Chromium Tricarbonyl

(CDCl₃)
O-CH₃ 3.65

ortho-H 5.15

meta-H 5.50

para-H 5.30

Table 3: ¹³C NMR Spectroscopic Data for Anisole and Anisole Chromium Tricarbonyl

Compound Carbon Chemical Shift (δ, ppm)

Anisole (CDCl₃) O-CH₃ 54.6

C-O 159.7

ortho-C 114.0

meta-C 129.5

para-C 120.7

Anisole Chromium Tricarbonyl

(CDCl₃)
O-CH₃ 55.8

C-O 146.0

ortho-C 76.0

meta-C 92.5

para-C 80.0

C≡O ~233
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of anisole chromium tricarbonyl is
characterized by the initial loss of the three carbonyl ligands, followed by fragmentation of the

anisole ligand. The molecular ion peak is readily observed.

Table 4: Mass Spectrometry Data for Anisole Chromium Tricarbonyl

m/z Ion Description

244 [C₁₀H₈CrO₄]⁺ Molecular Ion (M⁺)

216 [C₉H₈CrO₃]⁺ [M - CO]⁺

188 [C₈H₈CrO₂]⁺ [M - 2CO]⁺

160 [C₇H₈CrO]⁺ [M - 3CO]⁺

108 [C₇H₈O]⁺ [Anisole]⁺

52 [Cr]⁺ Chromium ion

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic

analysis of anisole chromium tricarbonyl.

Synthesis of Anisole Chromium Tricarbonyl
This procedure is based on the direct reaction of anisole with chromium hexacarbonyl, a

common method for the preparation of (η⁶-arene)chromium tricarbonyl complexes.[1]

Materials:

Chromium hexacarbonyl (Cr(CO)₆)

Anisole

Di-n-butyl ether
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Tetrahydrofuran (THF)

Hexane

Ethyl acetate

Silica gel for column chromatography

Round-bottom flask with reflux condenser

Heating mantle

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

To the flask, add chromium hexacarbonyl (1.0 eq).

Add a solvent mixture of di-n-butyl ether and THF (typically in a 9:1 ratio).

Add anisole (1.0-1.2 eq).

Heat the reaction mixture to reflux (approximately 140 °C) with stirring. The reaction should

be protected from light by wrapping the flask in aluminum foil.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 16-48 hours, indicated by the consumption of chromium hexacarbonyl.

Once the reaction is complete, cool the mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product is then purified by column chromatography on silica gel. A mixture of

hexane and ethyl acetate (e.g., 9:1) is a suitable eluent. The product is a yellow crystalline

solid.
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Spectroscopic Analysis
1. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount of the crystalline anisole chromium tricarbonyl sample (1-2 mg)

with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Dissolve 5-10 mg of anisole chromium tricarbonyl in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5

mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz (or higher) NMR Spectrometer

Solvent: CDCl₃
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Reference: Tetramethylsilane (TMS) at 0.00 ppm

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz (or higher) NMR Spectrometer

Solvent: CDCl₃

Reference: CDCl₃ at 77.16 ppm

Number of Scans: 1024 or more, depending on concentration

3. Mass Spectrometry (MS)

Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent such as acetone or

dichloromethane.

Instrument Parameters (GC-MS with Electron Ionization):

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a

final temperature (e.g., 280 °C) to ensure elution of the complex.

Transfer Line Temperature: 280 °C

Visualizations
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The following diagrams illustrate the experimental workflow for the synthesis and

characterization of anisole chromium tricarbonyl and the electronic effects of the chromium

tricarbonyl moiety on the anisole ring.

Synthesis Purification

Spectroscopic Characterization

Cr(CO)6 + Anisole Reflux in
di-n-butyl ether/THF Crude Product Column Chromatography Pure Anisole

Chromium Tricarbonyl

IR Spectroscopy

NMR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and characterization of anisole chromium
tricarbonyl.
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Consequences
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Caption: Electronic effects of the Cr(CO)₃ group on the anisole ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b078597#spectroscopic-properties-of-anisole-
chromium-tricarbonyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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